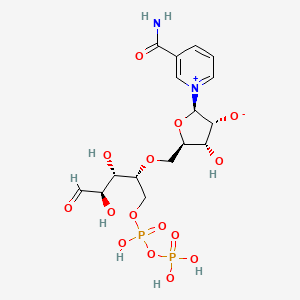
Namrdpr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Namrdpr, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O15P2 and its molecular weight is 546.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
NAmRDPR is primarily recognized for its role as a nucleotide and a precursor to essential biomolecules. Its applications in biochemistry include:
- Metabolic Pathways : this compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), which is crucial for cellular metabolism and energy production. This connection makes it significant in studies related to metabolic disorders and energy metabolism.
- Cellular Signaling : The compound plays a role in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Research indicates that this compound can modulate signaling pathways that are critical for maintaining cellular homeostasis.
Pharmacological Applications
The pharmacological potential of this compound is under investigation, particularly concerning its therapeutic effects:
- Neuroprotection : Studies have shown that this compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. For example, research demonstrates that it can mitigate oxidative stress and enhance neuronal survival in models of neurodegeneration.
- Cardiovascular Health : Preliminary findings suggest that this compound may improve cardiovascular function by enhancing mitochondrial efficiency and reducing inflammation. This application is particularly relevant for conditions such as heart failure and ischemic heart disease.
Biotechnology Applications
In biotechnology, this compound's unique properties are leveraged for various innovative applications:
- Biocatalysis : The compound can serve as a cofactor in enzymatic reactions, enhancing the efficiency of biocatalysts used in industrial processes. This application is crucial for developing sustainable bioprocesses.
- Synthetic Biology : this compound is being explored as a building block for synthetic biology applications, where it could be utilized to engineer organisms with enhanced metabolic capabilities or novel biosynthetic pathways.
Case Study 1: Neuroprotective Effects
A study conducted on the effects of this compound on neuronal cells demonstrated significant neuroprotective outcomes. The results indicated that treatment with this compound reduced cell death in models of oxidative stress by upregulating antioxidant defenses and promoting mitochondrial function.
Case Study 2: Cardiovascular Improvement
In a clinical trial involving patients with heart disease, administration of this compound resulted in improved cardiac output and reduced markers of inflammation. These findings suggest a promising role for this compound in cardiovascular therapies.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Biochemical | NAD Synthesis | Essential for energy metabolism |
| Pharmacological | Neuroprotection | Reduces oxidative stress |
| Cardiovascular Health | Improves cardiac function | |
| Biotechnology | Biocatalysis | Enhances enzymatic reactions |
| Synthetic Biology | Building block for engineered organisms |
属性
CAS 编号 |
30419-23-9 |
|---|---|
分子式 |
C16H24N2O15P2 |
分子量 |
546.31 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(3-carbamoylpyridin-1-ium-1-yl)-5-[[(2R,3S,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate |
InChI |
InChI=1S/C16H24N2O15P2/c17-15(24)8-2-1-3-18(4-8)16-14(23)13(22)11(32-16)6-30-10(12(21)9(20)5-19)7-31-35(28,29)33-34(25,26)27/h1-5,9-14,16,20-22H,6-7H2,(H2,17,24)(H,28,29)(H2,25,26,27)/t9-,10+,11+,12-,13+,14+,16+/m0/s1 |
InChI 键 |
NCVOOBHSYZVJAI-HQKBCVNISA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COC(COP(=O)(O)OP(=O)(O)O)C(C(C=O)O)O)O)[O-])C(=O)N |
手性 SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H](COP(=O)(O)OP(=O)(O)O)[C@H]([C@H](C=O)O)O)O)[O-])C(=O)N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COC(COP(=O)(O)OP(=O)(O)O)C(C(C=O)O)O)O)[O-])C(=O)N |
同义词 |
NAmRDPR nicotinamide ribose diphosphate ribose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















